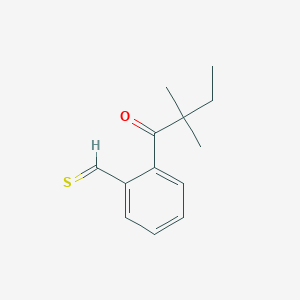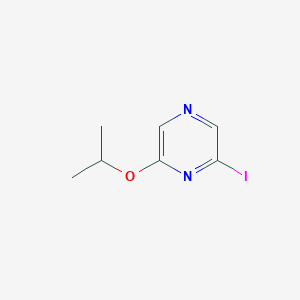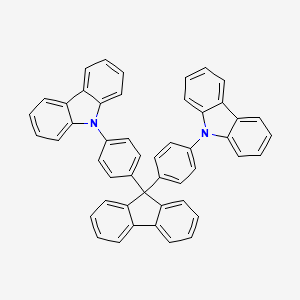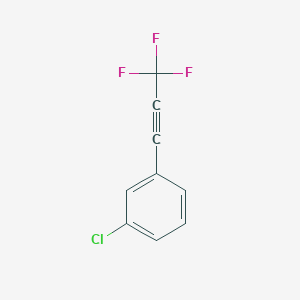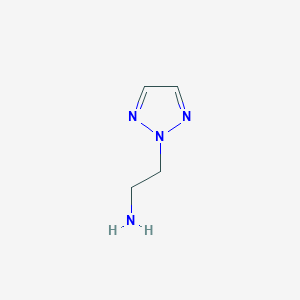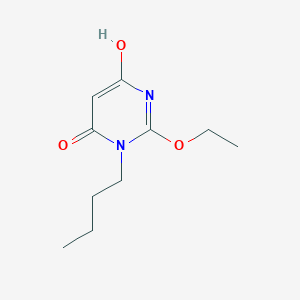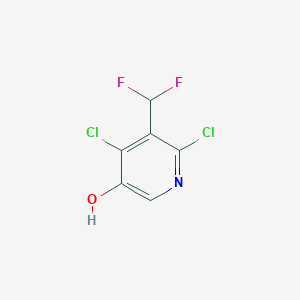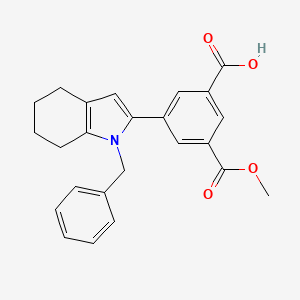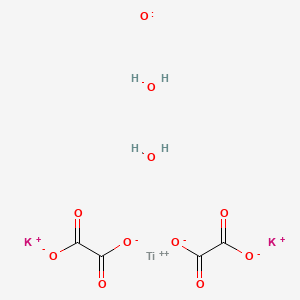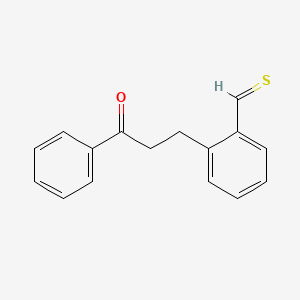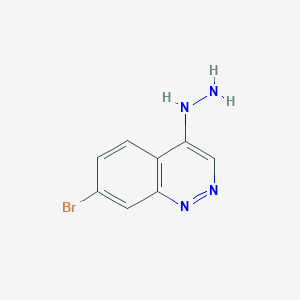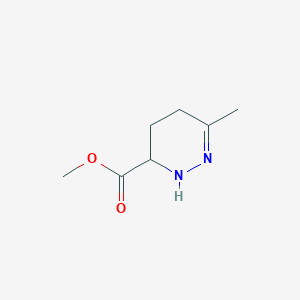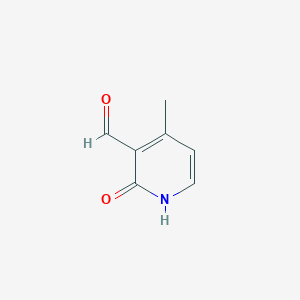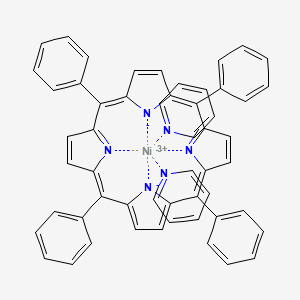
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) is a metal-organic compound with the chemical formula [Ni(TPP)(py)2], where TPP stands for tetraphenylporphyrin and py represents pyridine This compound is known for its unique coordination structure, where the nickel ion is coordinated to a tetraphenylporphyrin ligand and two pyridine molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) typically involves the reaction of nickel(II) salts with tetraphenylporphyrin and pyridine under controlled conditions. One common method involves the following steps:
Preparation of Tetraphenylporphyrin (TPP): Tetraphenylporphyrin is synthesized by the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst.
Formation of Nickel(II) Tetraphenylporphyrin Complex: Nickel(II) acetate or nickel(II) chloride is reacted with tetraphenylporphyrin in a suitable solvent such as chloroform or dichloromethane.
Coordination with Pyridine: The resulting nickel(II) tetraphenylporphyrin complex is then treated with an excess of pyridine to form Bis(pyridine)(tetraphenylporphyrinato)nickel(1+).
Industrial Production Methods
Industrial production methods for Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same fundamental steps but utilizes industrial-grade reagents and equipment to ensure efficiency and purity.
化学反应分析
Types of Reactions
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the nickel center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the pyridine ligands can be replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of excess ligands and are carried out in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(I) complexes. Substitution reactions result in new nickel complexes with different ligands.
科学研究应用
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential use in biomimetic systems, where it mimics the behavior of natural enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.
作用机制
The mechanism of action of Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates bind and undergo reactions. The tetraphenylporphyrin ligand provides a stable framework that supports the nickel center, while the pyridine ligands can be easily replaced or modified to tune the compound’s reactivity.
相似化合物的比较
Similar Compounds
Bis(pyridine)(tetraphenylporphyrinato)cobalt(1+): Similar structure but with cobalt as the central metal ion.
Bis(pyridine)(tetraphenylporphyrinato)copper(1+): Copper-based analog with similar coordination properties.
Bis(pyridine)(tetraphenylporphyrinato)iron(1+): Iron-based compound with distinct redox properties.
Uniqueness
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) is unique due to its specific coordination environment and the versatility of nickel in various oxidation states. This allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
属性
分子式 |
C54H38N6Ni+ |
|---|---|
分子量 |
829.6 g/mol |
IUPAC 名称 |
nickel(3+);pyridine;5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.2C5H5N.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-6-5-3-1;/h1-28H;2*1-5H;/q-2;;;+3 |
InChI 键 |
MJBUMBSLUXXIGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Ni+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



